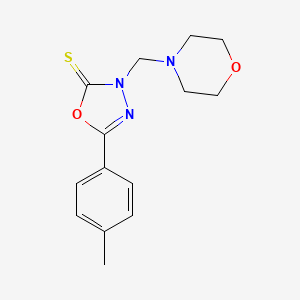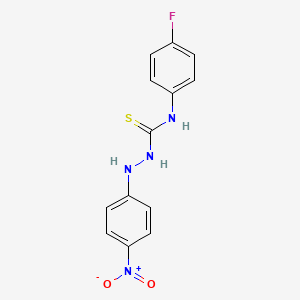
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazole derivatives.
科学研究应用
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
4-Methylthiomorpholine: Similar in structure but lacks the oxadiazole ring.
Morpholin-4-ium 5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin-2-ylamide: Contains a morpholine ring and a phenyl group but differs in the core structure.
Uniqueness
5-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H17N3O2S/c1-11-2-4-12(5-3-11)13-15-17(14(20)19-13)10-16-6-8-18-9-7-16/h2-5H,6-10H2,1H3 |
InChI 键 |
LORHBMXEBHNKDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)

![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea](/img/structure/B12450097.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)
